molecular formula C17H13NO2 B2364908 5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol CAS No. 1016897-10-1

5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol

Cat. No. B2364908
CAS RN: 1016897-10-1
M. Wt: 263.296
InChI Key: YRSOXYVELWTHAE-AATRIKPKSA-N
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Description

“5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol” is a complex organic compound. It is a derivative of resorcinol, which is a type of phenol with the formula C6H4(OH)2 . The compound has a benzene ring with two hydroxyl groups substituted onto it .

Scientific Research Applications

Antimicrobial Screening

Research has synthesized derivatives integrated with quinoline and other moieties, demonstrating antimicrobial activity against pathogenic bacteria like S. aureus and E. coli. This highlights the potential of quinoline-based compounds in developing new antimicrobial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Explosive Sensing

A quinoline-based Schiff base compound has been identified as a chemosensor for 2,4,6-trinitrophenol (TNP), showing high selectivity and potential for explosive detection applications (Halder, Ghosh, Hazra, Banerjee, & Roy, 2018).

Spectroscopic Characterization

Studies on quinoline derivatives have provided insights into their spectroscopic properties, which are crucial for various scientific applications including molecular identification and understanding molecular interactions (Baul, Mizar, Rivarola, & Englert, 2008).

Organic Light Emitting Diodes (OLEDs)

Quinoline derivatives have been utilized in the development of organic light-emitting diodes. Their role in tuning emission colors from blue to orange by varying the conjugation length of the oligothiophene moiety showcases their importance in advanced material science (Noda, Ogawa, Noma, & Shirota, 1999).

Corrosion Inhibition

Quinolin-8-ol analogs have demonstrated significant ability as corrosion inhibitors, particularly in sulfuric acid environments, indicating their potential in material protection and industrial applications (El Faydy, Benhiba, Warad, Abousalem, About, Kerroum, Jama, Guenbour, Lakhrissi, & Zarrouk, 2021).

Fluorescence Sensing

Quinoline-based fluoresceins have been developed for sensing biological Zn(II), demonstrating significant fluorescence enhancements upon Zn(II) coordination. This indicates their potential in bioimaging and analytical chemistry (Nolan, Jaworski, Okamoto, Hayashi, Sheng, & Lippard, 2005).

properties

IUPAC Name

5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-14-9-12(10-15(20)11-14)5-6-13-7-8-18-17-4-2-1-3-16(13)17/h1-11,19-20H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSOXYVELWTHAE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol

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